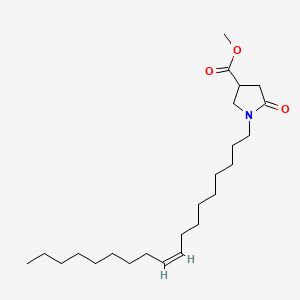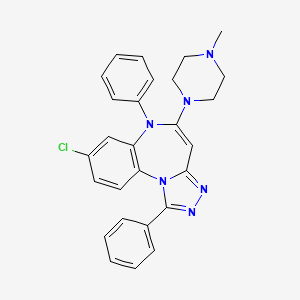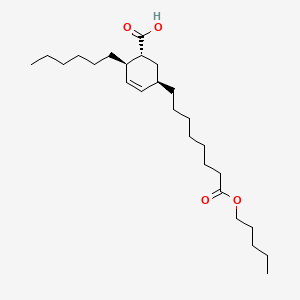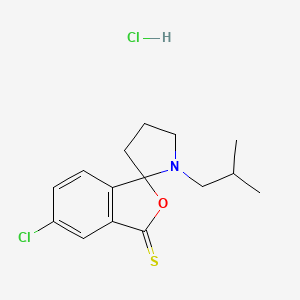
Disodium N-(carboxylatomethyl)-N-((2-hydroxyphenyl)methyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate is a synthetic organic compound that belongs to the class of glycinates. These compounds are known for their chelating properties, which make them useful in various industrial and scientific applications. The presence of both carboxylate and hydroxyl groups in its structure allows it to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate typically involves the reaction of glycine with formaldehyde and a phenolic compound under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: 50-70°C
pH: Basic (pH 8-10)
Catalysts: Sodium hydroxide or other basic catalysts
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Quinone derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Alkylated or acylated phenolic compounds
Aplicaciones Científicas De Investigación
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to stabilize metal ions in solution.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
Mecanismo De Acción
The mechanism by which Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate exerts its effects is primarily through chelation. The compound binds to metal ions through its carboxylate and hydroxyl groups, forming stable complexes. This chelation process can inhibit the catalytic activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.
Citric acid: A natural chelating agent with multiple carboxylate groups.
Uniqueness
Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate is unique due to the presence of both a phenolic hydroxyl group and a carboxylate group, which allows it to form more stable complexes with certain metal ions compared to other chelating agents. This dual functionality can enhance its effectiveness in specific applications, such as targeted drug delivery or selective metal ion removal.
Propiedades
Número CAS |
34270-33-2 |
|---|---|
Fórmula molecular |
C11H11NNa2O5 |
Peso molecular |
283.19 g/mol |
Nombre IUPAC |
disodium;2-[carboxylatomethyl-[(2-hydroxyphenyl)methyl]amino]acetate |
InChI |
InChI=1S/C11H13NO5.2Na/c13-9-4-2-1-3-8(9)5-12(6-10(14)15)7-11(16)17;;/h1-4,13H,5-7H2,(H,14,15)(H,16,17);;/q;2*+1/p-2 |
Clave InChI |
RNVZAFDZRKNRMS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)CN(CC(=O)[O-])CC(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















